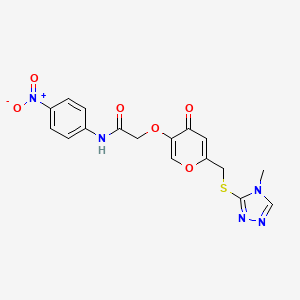
1-Phenyl-1H-1,2,3-triazole-4,5-dicarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Phenyl-1H-1,2,3-triazole-4,5-dicarboxylic acid, also known as PTDA, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. PTDA is a heterocyclic compound that contains a triazole ring and two carboxylic acid groups. It has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been extensively studied.
Applications De Recherche Scientifique
1-Phenyl-1H-1,2,3-triazole-4,5-dicarboxylic acid has been used in various scientific research applications, including the development of new materials, such as metal-organic frameworks (MOFs), and as a building block for the synthesis of other compounds. 1-Phenyl-1H-1,2,3-triazole-4,5-dicarboxylic acid has also been used as a fluorescent probe for the detection of metal ions and as a catalyst for organic reactions. In addition, 1-Phenyl-1H-1,2,3-triazole-4,5-dicarboxylic acid has been studied for its potential applications in drug delivery and as an anticancer agent.
Mécanisme D'action
The mechanism of action of 1-Phenyl-1H-1,2,3-triazole-4,5-dicarboxylic acid is not fully understood, but it is believed to involve the inhibition of enzymes involved in the biosynthesis of nucleic acids. 1-Phenyl-1H-1,2,3-triazole-4,5-dicarboxylic acid has been shown to inhibit the activity of dihydrofolate reductase and thymidylate synthase, which are enzymes involved in the folate cycle and the synthesis of DNA, respectively. 1-Phenyl-1H-1,2,3-triazole-4,5-dicarboxylic acid may also interact with other cellular targets, such as proteins and nucleic acids, to exert its effects.
Biochemical and Physiological Effects:
1-Phenyl-1H-1,2,3-triazole-4,5-dicarboxylic acid has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth, the induction of apoptosis, and the modulation of immune responses. 1-Phenyl-1H-1,2,3-triazole-4,5-dicarboxylic acid has also been shown to have anti-inflammatory effects and to decrease the levels of pro-inflammatory cytokines. In addition, 1-Phenyl-1H-1,2,3-triazole-4,5-dicarboxylic acid has been shown to have antioxidant properties and to protect against oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-Phenyl-1H-1,2,3-triazole-4,5-dicarboxylic acid in lab experiments is its stability and solubility in water and organic solvents. 1-Phenyl-1H-1,2,3-triazole-4,5-dicarboxylic acid is also relatively easy to synthesize using various methods. However, one limitation of using 1-Phenyl-1H-1,2,3-triazole-4,5-dicarboxylic acid is its potential toxicity, which may limit its use in certain applications. In addition, the mechanism of action of 1-Phenyl-1H-1,2,3-triazole-4,5-dicarboxylic acid is not fully understood, which may limit its use in some research areas.
Orientations Futures
There are several future directions for 1-Phenyl-1H-1,2,3-triazole-4,5-dicarboxylic acid research, including the development of new materials and the synthesis of other compounds using 1-Phenyl-1H-1,2,3-triazole-4,5-dicarboxylic acid as a building block. 1-Phenyl-1H-1,2,3-triazole-4,5-dicarboxylic acid may also be studied further for its potential applications in drug delivery and as an anticancer agent. In addition, the mechanism of action of 1-Phenyl-1H-1,2,3-triazole-4,5-dicarboxylic acid should be further elucidated to better understand its effects on cellular targets. 1-Phenyl-1H-1,2,3-triazole-4,5-dicarboxylic acid may also be studied further for its potential applications in other areas, such as immunology and neurology.
Conclusion:
In conclusion, 1-Phenyl-1H-1,2,3-triazole-4,5-dicarboxylic acid is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. 1-Phenyl-1H-1,2,3-triazole-4,5-dicarboxylic acid has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been extensively studied. 1-Phenyl-1H-1,2,3-triazole-4,5-dicarboxylic acid has been used in various scientific research applications, and there are several future directions for 1-Phenyl-1H-1,2,3-triazole-4,5-dicarboxylic acid research. 1-Phenyl-1H-1,2,3-triazole-4,5-dicarboxylic acid shows promise as a building block for the synthesis of new materials and as a potential anticancer agent, among other applications.
Méthodes De Synthèse
1-Phenyl-1H-1,2,3-triazole-4,5-dicarboxylic acid can be synthesized using various methods, including the reaction of 4-phenyl-1H-1,2,3-triazole-5-carboxylic acid with maleic anhydride in the presence of a catalyst. Another method involves the reaction of 4-phenyl-1H-1,2,3-triazole-5-carboxylic acid with acetic anhydride in the presence of phosphoric acid. 1-Phenyl-1H-1,2,3-triazole-4,5-dicarboxylic acid can also be synthesized using a one-pot, three-component reaction of 4-phenyl-1H-1,2,3-triazole-5-carboxylic acid, maleic anhydride, and acetic anhydride in the presence of a catalyst.
Propriétés
IUPAC Name |
1-phenyltriazole-4,5-dicarboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3O4/c14-9(15)7-8(10(16)17)13(12-11-7)6-4-2-1-3-5-6/h1-5H,(H,14,15)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDHVZJQKNVXDNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=C(N=N2)C(=O)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


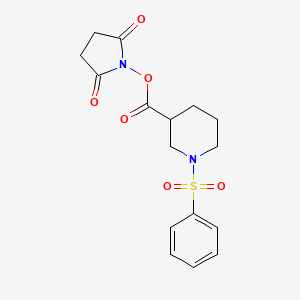
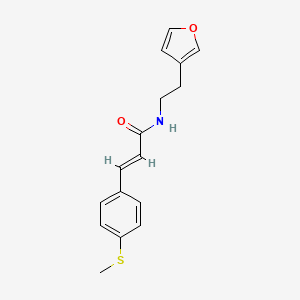
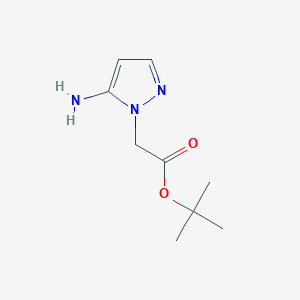

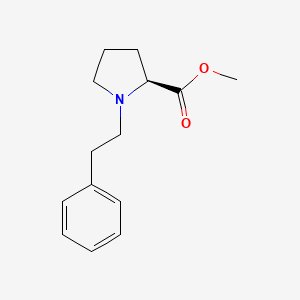
![2-(3-Ethoxycarbonyl-4-oxo-[1,2]oxazolo[5,4-d]pyrimidin-5-yl)acetic acid](/img/structure/B2524758.png)

![3-[(Dimethylamino)sulfonyl]benzenesulfonyl chloride](/img/structure/B2524760.png)
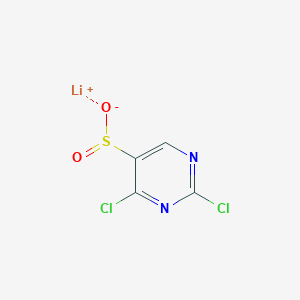
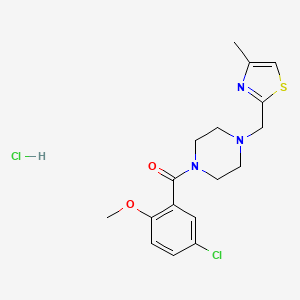

![1-(3-methoxyphenyl)-4-[1-(prop-2-yn-1-yl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one](/img/structure/B2524766.png)
